![molecular formula C22H28N4O B11934819 2-Pyridinecarbonitrile, 3-[(3R)-3-methyl-4-(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-1-piperazinyl]-](/img/structure/B11934819.png)
2-Pyridinecarbonitrile, 3-[(3R)-3-methyl-4-(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-1-piperazinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VU0469650 is a potent, selective, and brain-penetrant negative allosteric modulator of the metabotropic glutamate receptor 1 (mGlu1). This compound has an IC50 value of 99 nM, indicating its high efficacy in inhibiting the mGlu1 receptor . VU0469650 is primarily used in scientific research to study the modulation of mGlu1 receptors, which are implicated in various neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VU0469650 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the tricyclic core structure and the subsequent attachment of the piperazine and pyridine moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for VU0469650 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
VU0469650 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs of VU0469650 .
Scientific Research Applications
VU0469650 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the modulation of mGlu1 receptors and their role in various chemical pathways.
Biology: Helps in understanding the biological functions of mGlu1 receptors in neuronal signaling and synaptic plasticity.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as schizophrenia, anxiety, and chronic pain.
Industry: Utilized in the development of new pharmacological agents targeting mGlu1 receptors .
Mechanism of Action
VU0469650 exerts its effects by binding to the mGlu1 receptor and acting as a negative allosteric modulator. This means it binds to a site on the receptor distinct from the glutamate binding site, causing a conformational change that reduces the receptor’s activity. The molecular targets involved include the mGlu1 receptor and associated signaling pathways that regulate calcium influx and neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to VU0469650 include:
- Perphenazine-d 8 dihydrochloride
- BL-1020 mesylate
- Spinacetin
- Zotepine
- Emedastine difumarate .
Uniqueness
What sets VU0469650 apart from these similar compounds is its high selectivity and potency for the mGlu1 receptor, as well as its ability to penetrate the central nervous system effectively. This makes it a valuable tool for studying the specific roles of mGlu1 receptors in various physiological and pathological processes .
Properties
Molecular Formula |
C22H28N4O |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C22H28N4O/c1-15-14-25(20-3-2-4-24-19(20)13-23)5-6-26(15)21(27)22-10-16-7-17(11-22)9-18(8-16)12-22/h2-4,15-18H,5-12,14H2,1H3/t15-,16?,17?,18?,22?/m1/s1 |
InChI Key |
NRWYEXCPHKZKIR-NOCBQHASSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)C23CC4CC(C2)CC(C4)C3)C5=C(N=CC=C5)C#N |
Canonical SMILES |
CC1CN(CCN1C(=O)C23CC4CC(C2)CC(C4)C3)C5=C(N=CC=C5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


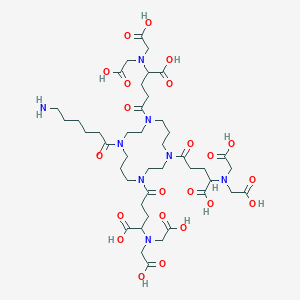


![(3Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B11934754.png)
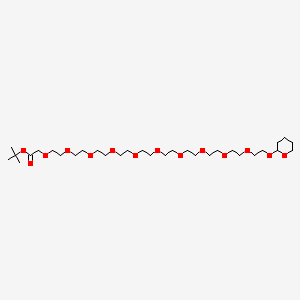


![(3R)-3-[4-[[4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11934789.png)
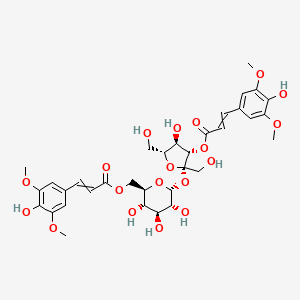
![1-[[(2R,3R,4R)-4-fluoro-3-methyl-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11934816.png)
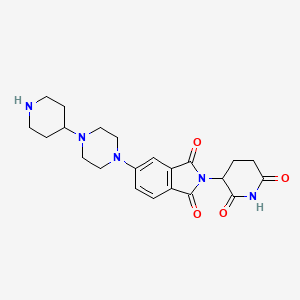

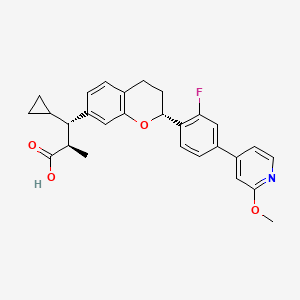
![N-[(2R,3S)-4-[(3R,4aR,8aR)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B11934840.png)
